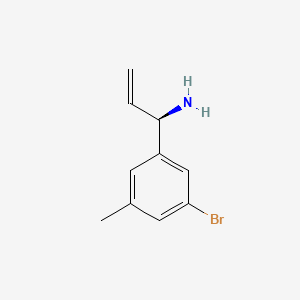
Methyl 3-hydroxy-2-methylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-2-methylacrylate is an organic compound with the molecular formula C5H8O3 It is a derivative of acrylic acid and is characterized by the presence of a hydroxyl group and a methyl group attached to the acrylate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylacrylate can be synthesized through several methods. One common approach involves the reaction of (meth)acryloyl chloride with methanol in the presence of a base such as triethylamine. This reaction typically occurs in a tubular reactor, resulting in high conversion rates and minimal side products . Another method involves the use of palladium-catalyzed reactions to form the desired acrylate ester .
Industrial Production Methods: In industrial settings, continuous flow processes are often employed for the large-scale production of this compound. These processes offer advantages such as improved safety, efficiency, and scalability. The use of ultrasonication-assisted flow strategies further enhances the handling and processing of the formed slurry .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-hydroxy-2-methylacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acrylate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the acrylate group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-2-methylacrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which methyl 3-hydroxy-2-methylacrylate exerts its effects involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic centers enable it to participate in a wide range of chemical reactions. For instance, its interaction with biological membranes can be studied using NMR spectroscopy to understand its hemolytic activity and toxicity .
Comparación Con Compuestos Similares
Methyl acrylate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 3-hydroxy-2-methylacrylate: Similar but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness: Methyl 3-hydroxy-2-methylacrylate is unique due to the presence of both a hydroxyl group and a methyl group on the acrylate backbone. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
methyl (E)-3-hydroxy-2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3,6H,1-2H3/b4-3+ |
Clave InChI |
VFTATQXKBPNQQF-ONEGZZNKSA-N |
SMILES isomérico |
C/C(=C\O)/C(=O)OC |
SMILES canónico |
CC(=CO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



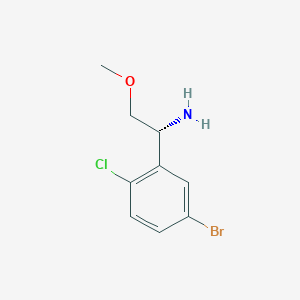
![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)

![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)
![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)
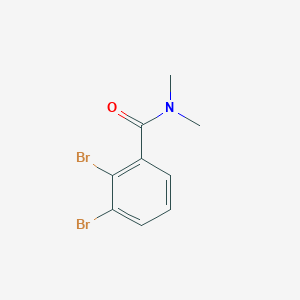


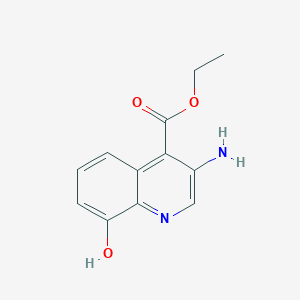
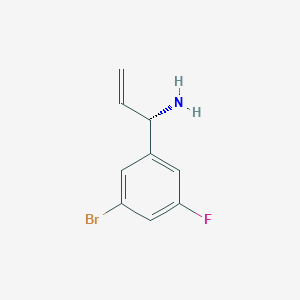
![N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)
